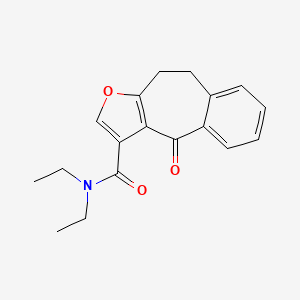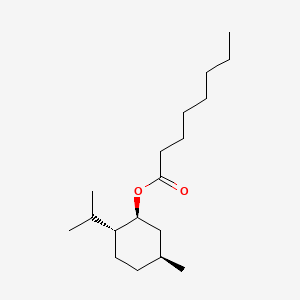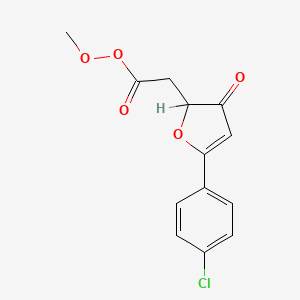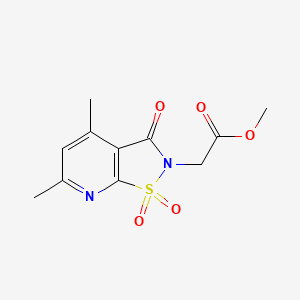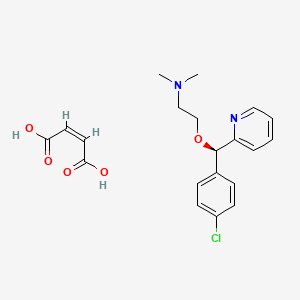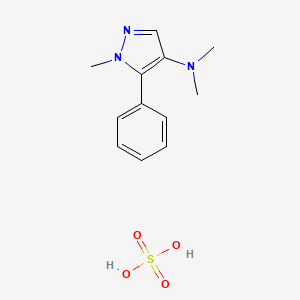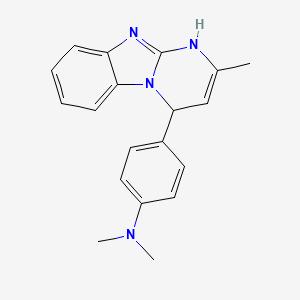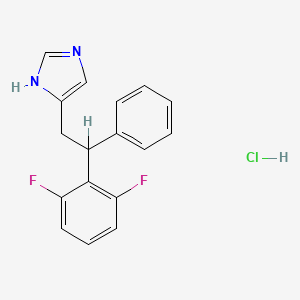
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluorophenyl group and a phenylethyl group attached to an imidazole ring, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with phenylethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with imidazole under acidic conditions to form the target compound.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluorophenyl and phenylethyl groups play a crucial role in enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluorophenol
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorobenzaldehyde
Uniqueness
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride stands out due to its unique combination of a difluorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity.
Propriétés
Numéro CAS |
132287-20-8 |
|---|---|
Formule moléculaire |
C17H15ClF2N2 |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
5-[2-(2,6-difluorophenyl)-2-phenylethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C17H14F2N2.ClH/c18-15-7-4-8-16(19)17(15)14(9-13-10-20-11-21-13)12-5-2-1-3-6-12;/h1-8,10-11,14H,9H2,(H,20,21);1H |
Clé InChI |
OBPASKJDUSNSHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=C(C=CC=C3F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


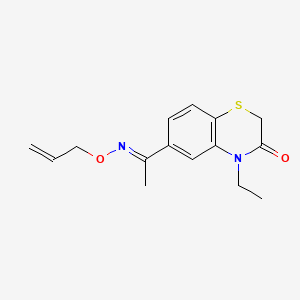
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

